molecular formula C20H28N4S B11490648 4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11490648
M. Wt: 356.5 g/mol
InChI Key: YLVLLELHEAWEKV-UHFFFAOYSA-N
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Description

“4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Introduction of the Piperidin-1-ylmethyl Group: This step may involve nucleophilic substitution reactions using piperidine and suitable alkylating agents.

    Cyclohexyl and Phenyl Substitutions: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Various substitution reactions can occur at the piperidin-1-ylmethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new drugs.

    Therapeutic Applications: Potential use in the treatment of various diseases.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Pharmaceuticals: Production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific biological target. Generally, triazole derivatives may:

    Inhibit Enzymes: By binding to the active site of enzymes, preventing substrate binding.

    Interact with Receptors: Modulating receptor activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    5-Phenyl-1,2,4-triazole: Similar structure with a phenyl group, known for its antimicrobial properties.

    4-Cyclohexyl-1,2,4-triazole: Another similar compound with a cyclohexyl group, used in various chemical applications.

Uniqueness

“4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” stands out due to its unique combination of cyclohexyl, phenyl, and piperidin-1-ylmethyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N4S

Molecular Weight

356.5 g/mol

IUPAC Name

4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C20H28N4S/c25-20-23(16-22-14-8-3-9-15-22)21-19(17-10-4-1-5-11-17)24(20)18-12-6-2-7-13-18/h1,4-5,10-11,18H,2-3,6-9,12-16H2

InChI Key

YLVLLELHEAWEKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN(C2=S)CN3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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